molecular formula C24H32N2O2 B14734146 4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde CAS No. 5173-18-2

4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde

Cat. No.: B14734146
CAS No.: 5173-18-2
M. Wt: 380.5 g/mol
InChI Key: BVDBTUDCNIPACG-UHFFFAOYSA-N
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Description

4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzaldehyde groups connected by a hexane chain with ethylazanediyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde typically involves the reaction of hexane-1,6-diamine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The hexane chain and ethylazanediyl linkages provide structural flexibility, allowing the compound to fit into various binding sites and pathways .

Comparison with Similar Compounds

  • 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
  • 4,4’-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde
  • 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzonitrile

Comparison: 4,4’-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde is unique due to its ethylazanediyl linkages, which provide distinct chemical reactivity and biological interactions compared to similar compounds with oxy or nitrile linkages. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

5173-18-2

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

4-[ethyl-[6-(N-ethyl-4-formylanilino)hexyl]amino]benzaldehyde

InChI

InChI=1S/C24H32N2O2/c1-3-25(23-13-9-21(19-27)10-14-23)17-7-5-6-8-18-26(4-2)24-15-11-22(20-28)12-16-24/h9-16,19-20H,3-8,17-18H2,1-2H3

InChI Key

BVDBTUDCNIPACG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCN(CC)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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